1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide
Description
This compound is a pyrrolidine-3-carboxamide derivative featuring a 2-methoxyphenyl substituent at the pyrrolidine nitrogen and a thiophene-2-carbonylaminoethyl group on the carboxamide nitrogen. Its molecular formula is C₂₀H₂₂N₃O₄S, with a molecular weight of 400.47 g/mol (calculated from structural data). The 2-methoxyphenyl group likely enhances lipophilicity and π-π stacking interactions, while the thiophene-2-carbonyl moiety may contribute to hydrogen bonding and metabolic stability .
Properties
Molecular Formula |
C19H21N3O4S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-5-oxo-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H21N3O4S/c1-26-15-6-3-2-5-14(15)22-12-13(11-17(22)23)18(24)20-8-9-21-19(25)16-7-4-10-27-16/h2-7,10,13H,8-9,11-12H2,1H3,(H,20,24)(H,21,25) |
InChI Key |
VPCLAIKHFIMMBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boron reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The thiophene moiety makes it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Core
Key Observations :
- Electronic Effects : The 2-methoxyphenyl group in the target compound introduces steric hindrance and electron-donating effects compared to the 4-fluorophenyl group in , which is electron-withdrawing. This may influence binding affinity in receptor-ligand interactions.
- Heterocyclic Substituents: The thiophene-2-carbonyl group (target compound) vs. the 1,3,4-thiadiazole () or tetrahydrofuran () alters hydrogen-bonding capacity.
- Biological Relevance : The 4-methoxybenzyl group in is structurally analogous to the 2-methoxyphenyl group but provides a larger aromatic surface area, which could enhance stacking interactions in enzyme active sites .
Physicochemical Properties
- Lipophilicity : The thiophene-2-carbonyl group in the target compound increases logP compared to the tetrahydrofuran group in , as thiophene is more hydrophobic.
- Solubility : The 2-methoxyphenyl group may reduce aqueous solubility relative to the 4-fluorophenyl group in due to increased aromatic bulk.
Biological Activity
The compound 1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide is a pyrrolidine derivative with potential biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 336.42 g/mol. The structure includes a pyrrolidine ring, a methoxyphenyl group, and a thiophenylcarbonyl moiety, contributing to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O3S |
| Molecular Weight | 336.42 g/mol |
| IUPAC Name | 1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and the introduction of functional groups through methods such as amide coupling and carbonylation. Specific synthetic routes may vary based on desired yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including A549 (lung adenocarcinoma) cells.
In vitro studies demonstrated that compounds with similar structures exhibited significant cytotoxic effects on cancer cells while showing lower toxicity towards non-cancerous cells. The structure-activity relationship (SAR) indicated that modifications in the side chains could enhance anticancer efficacy:
- Compound Efficacy : Compounds with free amino groups were more effective compared to those with acetylamino fragments.
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives have also been explored. The compound's structural features suggest potential activity against multidrug-resistant pathogens, particularly Gram-positive bacteria like Staphylococcus aureus.
In vitro testing revealed that certain derivatives exhibited selective antimicrobial activity against resistant strains, indicating their potential as lead compounds in developing new antibiotics.
Case Studies
- Study on A549 Cells : A study evaluated the cytotoxicity of several pyrrolidine derivatives, including this compound, using an MTT assay. Results indicated a dose-dependent reduction in cell viability, suggesting effective anticancer properties.
- Antimicrobial Screening : Another study screened various derivatives for antimicrobial activity against resistant strains of Staphylococcus aureus. The results showed that specific modifications in the chemical structure significantly enhanced antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
